![molecular formula C24H17N3O4 B2695223 2-(2,4-二氧杂-3-苯基-[1]苯并呋喃[3,2-d]嘧啶-1-基)-N-苯基乙酰胺 CAS No. 877656-70-7](/img/no-structure.png)

2-(2,4-二氧杂-3-苯基-[1]苯并呋喃[3,2-d]嘧啶-1-基)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

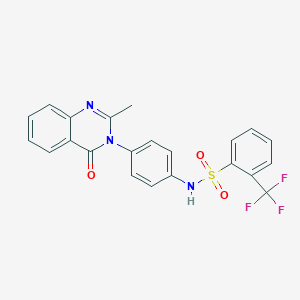

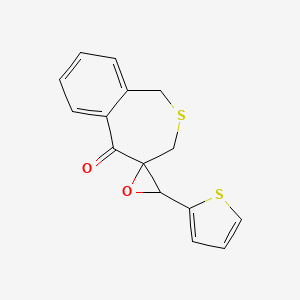

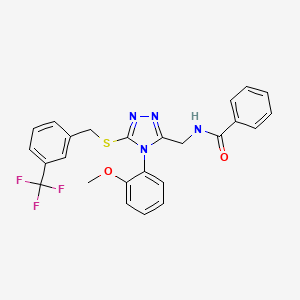

2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide is a heterocyclic compound with a complex structure. Let’s explore its properties and applications.

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reactions with alkyl halides or halogenated aliphatic esters. The resulting product yields the desired compound .

Molecular Structure Analysis

The molecular structure of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide consists of a benzofuro[3,2-d]pyrimidine core fused with a phenylacetamide group. The presence of the phenyl ring and the fused heterocyclic system contributes to its unique properties.

Physical And Chemical Properties Analysis

科学研究应用

合成和生物学评估

稠合噻唑并[3,2-a]嘧啶酮的合成:2-氯-N-苯基乙酰胺等化合物已被用作亲电构筑基块,用于创建噻唑并[3,2-a]嘧啶酮衍生物,显示了嘧啶结构在合成具有潜在生物活性的杂环化合物中的多功能性 (Janardhan et al., 2014)。

吡唑并[3,4-d]嘧啶的抗菌活性:嘧啶衍生物已被合成并评估其抗菌活性,突出了这些化合物开发新型抗菌剂的潜力 (Abdel-Gawad et al., 2003)。

潜在的抗肿瘤和抗叶酸活性

2,4-二氨基呋并[2,3-d]嘧啶的抗叶酸和抗肿瘤活性:研究表明结构修饰对经典的 5-取代 2,4-二氨基呋并[2,3-d]嘧啶的抗叶酸和抗肿瘤活性有影响,表明它们作为抗肿瘤剂的潜力 (Gangjee et al., 2000)。

胸苷酸合酶和二氢叶酸还原酶的双重抑制剂:一项研究设计并合成了一种化合物,作为胸苷酸合酶 (TS) 和二氢叶酸还原酶 (DHFR) 的有效双重抑制剂,展示了嘧啶衍生物在癌症治疗中的治疗潜力 (Gangjee et al., 2000)。

作用机制

Target of Action

The primary target of 2-(2,4-dioxo-3-phenyl-1Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

The exact mode of action of 2-(2,4-dioxo-3-phenyl-1It’s plausible that it interacts with its target protein, potentially cdk2, and inhibits its function, leading to changes in cell cycle progression .

Biochemical Pathways

The biochemical pathways affected by 2-(2,4-dioxo-3-phenyl-1If it indeed targets cdk2, it would affect the cell cycle regulation pathway .

Result of Action

The molecular and cellular effects of 2-(2,4-dioxo-3-phenyl-1Similar compounds have been found to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide are not clearly defined in the available literature. Factors such as pH, temperature, and presence of other molecules could potentially affect its action.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide' involves the condensation of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide, which is then reacted with hydrazine hydrate to form 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide. This compound is then reacted with phenyl isocyanate to form the desired product.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "hydrazine hydrate", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide.", "Step 2: Reaction of 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide.", "Step 3: Reaction of 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide with phenyl isocyanate in the presence of a base such as triethylamine to form the desired product, 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide." ] } | |

CAS 编号 |

877656-70-7 |

分子式 |

C24H17N3O4 |

分子量 |

411.417 |

IUPAC 名称 |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |

InChI |

InChI=1S/C24H17N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28) |

InChI 键 |

AOKUGVUGXJJNMK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)

![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)

![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)